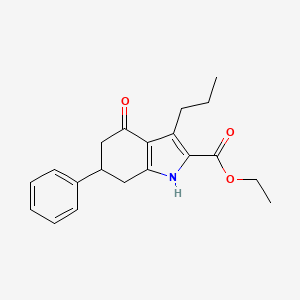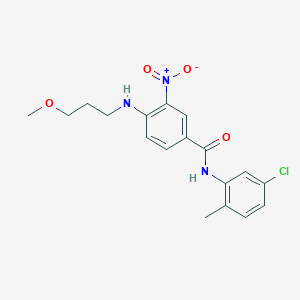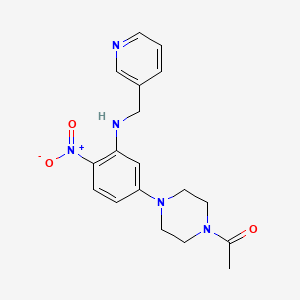![molecular formula C14H15ClN2O4S2 B4195381 4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B4195381.png)
4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide
Overview
Description
4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorobenzyl group. The presence of the sulfonyl and amino groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorination of benzenesulfonamide to form benzenesulfonyl chloride.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 4-chlorobenzylamine in the presence of a base such as triethylamine. This step results in the formation of the sulfonamide linkage.
Methylation: The final step involves the methylation of the amino group using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its inhibitory effects on enzymes like carbonic anhydrase.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its stable sulfonamide linkage.
Mechanism of Action
The mechanism of action of 4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the 4-chlorobenzyl group and has different reactivity.
4-chlorobenzenesulfonamide: Similar structure but without the methylamino group.
N-(4-chlorobenzyl)sulfonamide: Similar but lacks the additional sulfonyl group.
Uniqueness
4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide is unique due to the presence of both the 4-chlorobenzyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
4-[[(4-chlorophenyl)methylsulfonylamino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c15-13-5-1-12(2-6-13)10-22(18,19)17-9-11-3-7-14(8-4-11)23(16,20)21/h1-8,17H,9-10H2,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBSQXVHLDBIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195301.png)
![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)

![Nalpha-[(4-fluorophenyl)acetyl]phenylalaninamide](/img/structure/B4195324.png)
![Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate](/img/structure/B4195329.png)
![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4195336.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195349.png)
![N-[4-(acetylamino)phenyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4195357.png)
![3-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B4195365.png)


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4195373.png)


